Boc-Gln(Trt)-OH

Catalog No.
S765637
CAS No.
132388-69-3
M.F
C29H32N2O5
M. Wt
488.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Gln(Trt)-OH

CAS Number

132388-69-3

Product Name

Boc-Gln(Trt)-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid

Molecular Formula

C29H32N2O5

Molecular Weight

488.6 g/mol

InChI

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m0/s1

InChI Key

YEXNCDUSVVLUFM-DEOSSOPVSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Synonyms

Boc-Gln(Trt)-OH;132388-69-3;N-Boc-N'-trityl-L-glutamine;ST51037535;N-Boc-N-trityl-L-glutamine;Nalpha-Boc-Ndelta-trityl-L-glutamine;PubChem14935;15563_ALDRICH;15563_FLUKA;CTK8B8039;MolPort-003-926-859;N|A-Boc-N|A-trityl-L-glutamine;C29H32N2O5;ACT09212;ANW-59245;CB-338;ZINC16322951;AKOS015924206;RTR-004433;AJ-68863;AK-41334;FT-0653594;ST24030200;M-8182;J-300125

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Boc-Gln(Trt)-OH, also known as Nα-Boc-Nδ-trityl-L-glutamine, is a chemical compound used in the field of scientific research, specifically in solid-phase peptide synthesis (SPPS) [].

SPPS is a technique for efficiently and selectively building peptides, which are chains of amino acids. Peptides play crucial roles in various biological processes, and their synthesis allows researchers to study their structure, function, and potential therapeutic applications [].

Here's how Boc-Gln(Trt)-OH contributes to SPPS:

Amino Acid Building Block

Boc-Gln(Trt)-OH functions as a protected form of the amino acid L-glutamine. It contains two protective groups:

  • Boc (tert-butyloxycarbonyl): This group protects the amino group (NH2) of glutamine, preventing unwanted reactions during the synthesis process [].
  • Trt (trityl): This group protects the side chain of glutamine, specifically the nitrogen atom (NH) attached to the delta carbon (Cδ), ensuring selective coupling with other amino acids during chain elongation [].

Improved Efficiency and Yield

The Trt protecting group in Boc-Gln(Trt)-OH offers distinct advantages over other protecting groups for the glutamine side chain. Compared to simpler protecting groups, Trt enhances:

  • Solubility: Trt improves the solubility of Boc-Gln(Trt)-OH in organic solvents commonly used in SPPS, leading to more efficient coupling reactions [].
  • Coupling Efficiency: The Trt group minimizes side reactions and promotes higher yields of the desired peptide product by facilitating selective coupling with other amino acids during chain assembly [].

Boc-Gln(Trt)-OH, known as tert-butoxycarbonyl-L-glutamine trityl ester, is a protected form of the amino acid glutamine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group that protects the amino group and a trityl (Trt) group that protects the side-chain amide group of glutamine. These protective groups are crucial in peptide synthesis as they prevent unwanted side reactions, thereby enhancing the stability and selectivity of the synthesis process. The molecular formula for Boc-Gln(Trt)-OH is C₃₃H₃₆N₂O₅, with a molecular weight of 488.58 g/mol .

Boc-Gln(Trt)-OH itself doesn't have a specific mechanism of action. It functions as a building block unit during peptide synthesis. Once incorporated into a peptide sequence, the specific mechanism of action depends on the designed peptide's function. Peptides can act as enzymes, hormones, neurotransmitters, or building blocks for various biological structures [].

  • Deprotection Reactions: The Boc and Trt groups can be removed under acidic conditions, typically using trifluoroacetic acid for Boc removal and hydrofluoric acid or trifluoromethanesulfonic acid for Trt removal.
  • Coupling Reactions: This compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of bases such as N-methylmorpholine or diisopropylethylamine .

Boc-Gln(Trt)-OH serves primarily as a building block in peptide synthesis. The peptides synthesized using this compound can exhibit various biological activities depending on their specific sequences and functional groups. For instance, they may influence cell signaling pathways, gene expression, and cellular metabolism. The compound's role in facilitating the formation of peptides makes it significant in biochemical pathways related to protein synthesis .

The synthesis of Boc-Gln(Trt)-OH involves protecting both the amino and side-chain amide groups of glutamine:

  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine, typically carried out in an organic solvent like dichloromethane at low temperatures to minimize side reactions.
  • Protection of the Side-Chain Amide Group: The resulting Boc-protected glutamine is then treated with trityl chloride (Trt-Cl) in the presence of a base to yield Boc-Gln(Trt)-OH .

Boc-Gln(Trt)-OH is primarily used in peptide synthesis due to its stability and protective groups that prevent side reactions. It allows for the construction of complex peptides with specific sequences, which are essential in various fields such as drug development, biochemistry, and molecular biology. Additionally, it has applications in studying enzyme activity and protein interactions .

In biochemical studies, Boc-Gln(Trt)-OH interacts with various enzymes during peptide synthesis. The protective groups allow for controlled reactions that minimize unwanted side products. Research has indicated that peptides synthesized from this compound can modulate cellular functions through their specific sequences and structures .

Several compounds are similar to Boc-Gln(Trt)-OH, each serving different roles in peptide synthesis:

Compound NameDescriptionUnique Features
Boc-Gln-ONpA derivative used in peptide synthesis with a nitrophenyl ester groupLacks trityl protection; used primarily for coupling
Boc-Gln-Ala-Arg-MCAA substrate for enzymatic assays measuring trypsin activityContains additional amino acids; used for specific assays
Boc-Gln-OMeMethyl ester form of glutamineSimplified structure; less sterically hindered

Uniqueness: Boc-Gln(Trt)-OH stands out due to its dual protection mechanism (Boc and Trt), providing enhanced stability and selectivity during peptide synthesis compared to compounds with only one type of protecting group .

XLogP3

4.8

Wikipedia

N-Boc-N'-trityl-L-glutamine

Dates

Modify: 2023-08-15

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